molecular formula C10H13NO2 B8737900 Hexahydro-4,7-ethano-isoindole-1,3-dione

Hexahydro-4,7-ethano-isoindole-1,3-dione

Cat. No.: B8737900
M. Wt: 179.22 g/mol
InChI Key: GZCMBOIXKWSTSJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Hexahydro-4,7-ethano-isoindole-1,3-dione is a chemical compound with the molecular formula C10H12O3. It is a derivative of bicyclo[2.2.2]octane, a bicyclic hydrocarbon with a unique structure that makes it an interesting subject for chemical research and industrial applications. This compound is known for its stability and rigidity, which are attributed to its bicyclic framework.

Preparation Methods

Synthetic Routes and Reaction Conditions

Hexahydro-4,7-ethano-isoindole-1,3-dione can be synthesized through various methods. One common approach involves the Diels-Alder reaction, where a diene reacts with a dienophile to form the bicyclic structure. This reaction is typically carried out under controlled temperatures and pressures to ensure the desired product is obtained .

Industrial Production Methods

In industrial settings, the production of bicyclo[2.2.2]octane-2,3-dicarboximide often involves large-scale Diels-Alder reactions followed by purification processes such as recrystallization or chromatography. The reaction conditions are optimized to maximize yield and purity, making the process efficient and cost-effective .

Chemical Reactions Analysis

Types of Reactions

Hexahydro-4,7-ethano-isoindole-1,3-dione undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols. Substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives .

Scientific Research Applications

Hexahydro-4,7-ethano-isoindole-1,3-dione has several applications in scientific research:

Mechanism of Action

The mechanism by which bicyclo[2.2.2]octane-2,3-dicarboximide exerts its effects involves interactions with specific molecular targets. For instance, its derivatives can inhibit enzymes by binding to their active sites, thereby blocking their activity. The compound’s rigid structure allows it to fit precisely into these sites, making it an effective inhibitor. Additionally, its stability and resistance to metabolic degradation enhance its potential as a therapeutic agent .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Hexahydro-4,7-ethano-isoindole-1,3-dione stands out due to its larger ring size and greater stability compared to other bicyclic compounds. Its unique structure allows for diverse chemical modifications, making it a versatile building block in organic synthesis. Additionally, its potential biological activities and industrial applications further highlight its significance in scientific research and industry .

Properties

Molecular Formula

C10H13NO2

Molecular Weight

179.22 g/mol

IUPAC Name

4-azatricyclo[5.2.2.02,6]undecane-3,5-dione

InChI

InChI=1S/C10H13NO2/c12-9-7-5-1-2-6(4-3-5)8(7)10(13)11-9/h5-8H,1-4H2,(H,11,12,13)

InChI Key

GZCMBOIXKWSTSJ-UHFFFAOYSA-N

Canonical SMILES

C1CC2CCC1C3C2C(=O)NC3=O

Origin of Product

United States

Synthesis routes and methods I

Procedure details

A solution of bicyclo[2.2.2]octane-2,3-dicarboxylic anhydride (3 g; 16.6 mmol) in tetrahydrofurn (9 ml) was dropwise added to a mixture of 29% aqueous ammonia (6 g; 83 mmol) and water (18 ml) while ice-cooling, and the resultant mixture was heated. After removal of the solvent by distillation under an ordinary pressure, acetic anhydride (10 ml) was added thereto, followed by refluxing for 30 minutes. The solvent was removed by distillation under reduced pressure, and the residue was combined with toluene (24 ml) and heated to dissolve. After cooling, the precipitated crystals were collected by filtration to give the objective compound. M.P., 199°-200° C.
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Synthesis routes and methods II

Procedure details

A solution of bicyclo[2.2.2]octane-2,3-dicarboxylic anhydride (3 g; 16.6 mmol) in tetrahydrofuran (9 ml) was dropwise added to a mixture of 29% aqueous ammonia (6 g; 83 mmol) and water (18 ml) while ice-cooling, and the resultant mixture was heated. After removal of the solvent by distillation under an ordinary pressure, acetic anhydride (10 ml) was added thereto, followed by refluxing for 30 minutes. The solvent was removed by distillation under reduced pressure, and the residue was combined with toluene (24 ml) and heated to dissolve. After cooling, the precipitated crystals were collected by filtration to give the objective compound. M.P., 199 -200° C.
Quantity
3 g
Type
reactant
Reaction Step One
Quantity
6 g
Type
reactant
Reaction Step One
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Quantity
18 mL
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reactant
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Quantity
9 mL
Type
solvent
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[Compound]
Name
resultant mixture
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0 (± 1) mol
Type
reactant
Reaction Step Two

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